molecular formula C29H14O6 B1591041 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- CAS No. 135876-30-1

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Cat. No.: B1591041
CAS No.: 135876-30-1
M. Wt: 458.4 g/mol
InChI Key: FMACFWAQBPYRFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in the production of polymers , indicating that its targets could be certain types of monomers or polymer precursors.

Mode of Action

It is known to be used as a catalyst for the thermal oxidation of aromatic hydrocarbons . This suggests that it may interact with its targets by facilitating their oxidation.

Biochemical Pathways

Given its role as a catalyst in the thermal oxidation of aromatic hydrocarbons , it may affect pathways related to the oxidation and degradation of these compounds.

Pharmacokinetics

It is known to have a melting point of about 240°c , which may influence its bioavailability and stability.

Result of Action

It is known to be used in the production of polymers , suggesting that it may facilitate the formation of polymer chains from monomers or polymer precursors.

Action Environment

It is known to have a melting point of about 240°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.

Preparation Methods

The preparation of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves a multi-step synthetic route. A common method includes the condensation reaction of phenol and phthalic acid to obtain 9,9-bis(3-methoxyphenyl)fluorene. This intermediate is then subjected to oxidation and carboxylation reactions to yield the target compound . The industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- has a wide range of scientific research applications:

Comparison with Similar Compounds

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- can be compared with similar compounds such as:

The uniqueness of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACFWAQBPYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567401
Record name 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135876-30-1
Record name 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-
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1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

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